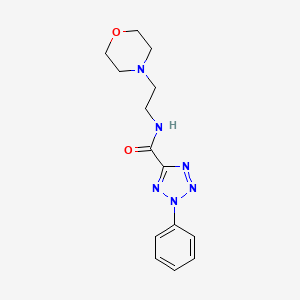
N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide (METC) is a tetrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Corrosion Inhibition
Morpholine derivatives, including N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide, have been evaluated for their corrosion inhibition properties. Studies have shown that morpholine and piperazine-based carboxamide derivatives can significantly inhibit the corrosion of mild steel in acidic media. The efficiency of these inhibitors is attributed to the formation of a protective film on the metal surface, which blocks the active corrosion sites. The inhibitory effects are influenced by the concentration of the inhibitors and the temperature of the environment (Nnaji et al., 2017).
Synthetic Methodologies
N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide and related compounds serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, N-Morpholinomethyl-5-lithiotetrazole has been used for the one-pot synthesis of 5-(1-hydroxyalkyl)tetrazoles, demonstrating broad substrate scope and functional group tolerance. This methodology avoids the use of hazardous cyanide or azide-based reagents, offering a safer alternative for synthesizing tetrazoles (Alexakos & Wardrop, 2019).
Antimicrobial Agents
The incorporation of the morpholine moiety into 1,2,4-triazole derivatives has shown promising antimicrobial activities. Certain morpholine-4ylethyl-3H-1,2,4-triazole-3-ones were found to possess good to moderate antimicrobial activity against a range of pathogens. This illustrates the potential of N-(2-morpholinoethyl)-2-phenyl-2H-tetrazole-5-carboxamide derivatives in the development of new antimicrobial agents (Sahin et al., 2012).
Mechanism of Action
Target of Action
Morpholine derivatives have been associated with various targets, includingmonoamine oxidase A (MAO-A) and sigma-1 receptors .
Mode of Action
For instance, some morpholine derivatives act as inhibitors of MAO-A , an enzyme involved in the breakdown of neurotransmitters . Others have been found to exhibit antagonistic activity against sigma-1 receptors , which are involved in modulating pain perception .
Biochemical Pathways
If the compound acts as an mao-a inhibitor, it could potentially affect themetabolism of monoamine neurotransmitters , leading to increased levels of these neurotransmitters in the brain . If it acts as a sigma-1 receptor antagonist, it could influence pain signaling pathways .
Pharmacokinetics
Morpholine derivatives are generally known to have good bioavailability and are often well-absorbed and distributed in the body .
Result of Action
If it acts as an mao-a inhibitor, it could potentially lead toincreased levels of monoamine neurotransmitters in the brain, which could have antidepressant effects . If it acts as a sigma-1 receptor antagonist, it could potentially reduce pain perception .
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c21-14(15-6-7-19-8-10-22-11-9-19)13-16-18-20(17-13)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAOOFNUBPZLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

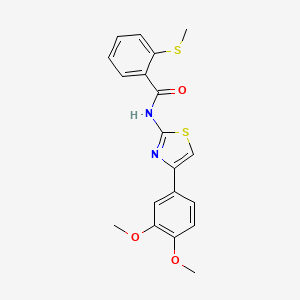
![4-Chloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B2892571.png)
![4-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2892575.png)
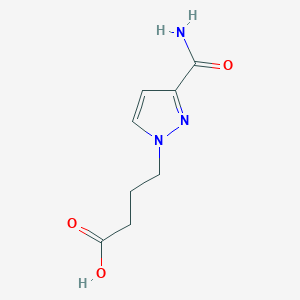
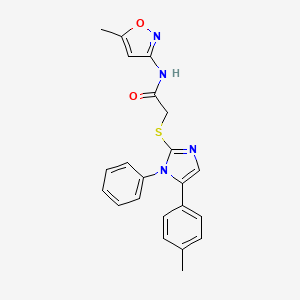
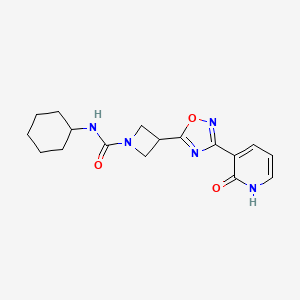
![1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2892580.png)
![2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole](/img/structure/B2892582.png)
![5-chloro-2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2892583.png)
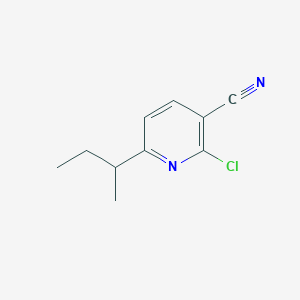
![1-[4-(1-Methylpyrrolidine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2892586.png)
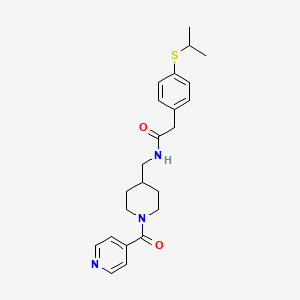
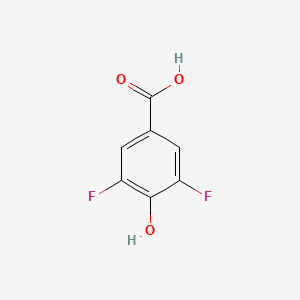
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2892593.png)